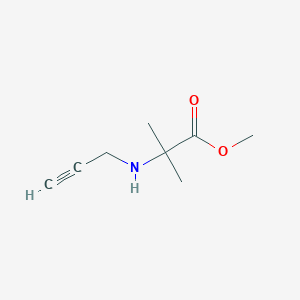
Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of propanoic acid and features a propargyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-(prop-2-yn-1-ylamino)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(prop-2-yn-1-ylamino)propanoate involves its interaction with specific molecular targets. The propargyl group can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(prop-2-yn-1-ylamino)acetate: Similar structure but with an acetate group instead of a propanoate group.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of an ester group.
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: Features an oxy group instead of an amino group.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-methyl-2-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C8H13NO2/c1-5-6-9-8(2,3)7(10)11-4/h1,9H,6H2,2-4H3 |
InChI Key |
QWAULZDVPYSRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















